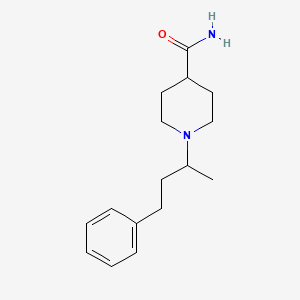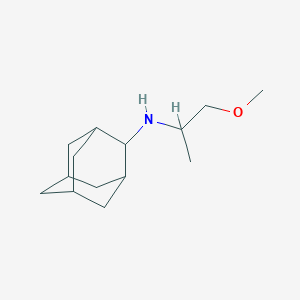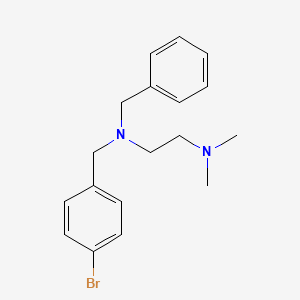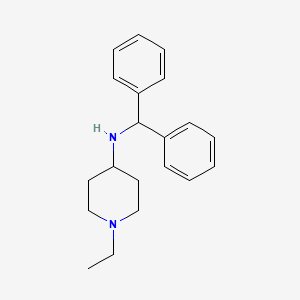
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 has been studied for its potential use in the field of neuroscience, particularly in the treatment of addiction and depression.
Mécanisme D'action
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. Dopamine is a neurotransmitter that is involved in the regulation of reward, motivation, and pleasure. By increasing the levels of dopamine in the brain, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide may reduce the craving for drugs of abuse and improve mood in individuals with depression.
Biochemical and Physiological Effects:
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation. Additionally, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to increase the levels of serotonin and norepinephrine in the prefrontal cortex, a brain region that is involved in the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine reuptake inhibition, which allows for the specific manipulation of dopamine levels in the brain. However, one limitation of using 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its potential for abuse, as it has been shown to have reinforcing effects in animal studies.
Orientations Futures
There are several future directions for the study of 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One direction is the investigation of its potential use in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Another direction is the development of more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse. Additionally, the use of 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in combination with other medications, such as antidepressants, may be explored to enhance its therapeutic effects.
Applications De Recherche Scientifique
1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of addiction and depression. In animal studies, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to reduce the self-administration of cocaine and methamphetamine. Additionally, 1-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
1-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(7-8-14-5-3-2-4-6-14)18-11-9-15(10-12-18)16(17)19/h2-6,13,15H,7-12H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYAMUTKFQXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-bicyclo[2.2.1]hept-2-yl-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3853233.png)
![1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)
![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)






![(2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3853294.png)

![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B3853329.png)